![molecular formula C12H12N2O2 B11458776 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B11458776.png)
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid
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Overview
Description
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. High-pressure reactors and continuous flow systems are used to maintain optimal reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group facilitates classical amide coupling reactions, a critical step in medicinal chemistry for generating derivatives with enhanced bioactivity.
Example Reaction:
The compound reacts with heteroaryl carboxylic acids (e.g., 5-trifluoromethyl-1H-pyrazole-3-carboxylic acid) using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) under inert conditions .
Reaction Component | Details |
---|---|
Coupling Agent | HATU |
Base | DIPEA |
Solvent | DMF (Dimethylformamide) or CH₂Cl₂ |
Yield | 22–95%, depending on substituents and reaction conditions |
This reaction is pivotal in generating analogues for structure–activity relationship (SAR) studies, particularly in cystic fibrosis transmembrane conductance regulator (CFTR) potentiator development .
Decarboxylation Reactions
The carboxylic acid group can undergo decarboxylation under thermal or acidic conditions, forming the corresponding decarboxylated pyridoindole derivative. This reaction is strategically used to simplify the scaffold for further functionalization .
Salt Formation
As a hydrochloride salt, the compound participates in ionic interactions, enhancing solubility for pharmacological testing. The protonation site is likely the indole nitrogen or the pyridine nitrogen, depending on pH .
Electrophilic Substitution
The indole moiety is susceptible to electrophilic aromatic substitution (e.g., nitration, sulfonation), though the hydrogenated pyrido ring may reduce reactivity compared to fully aromatic indoles. Substituents at the 6-position (carboxylic acid) direct electrophiles to specific positions on the ring.
Esterification
The carboxylic acid can be esterified using alcohols and acid catalysts, enabling the synthesis of prodrugs or lipophilic derivatives. For example, reaction with methanol and H₂SO₄ yields the methyl ester.
Analytical Monitoring
Reactions are monitored using:
-
HPLC : To assess purity and reaction progress.
-
NMR Spectroscopy : To confirm structural integrity (e.g., ¹H NMR for aromatic proton analysis) .
Stability and Reactivity Considerations
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid has been studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.
- Anticancer Activity: Research indicates that derivatives of pyridoindoles exhibit anticancer properties. For instance, studies have shown that modifications to the pyrido[4,3-b]indole core can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Neuroprotective Effects: Compounds related to this structure have demonstrated neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its potential as a treatment for conditions like Alzheimer's disease .
Data Table: Pharmacological Studies
Study Reference | Activity | Cell Line | Result |
---|---|---|---|
Anticancer | HeLa | IC50 = 10 µM | |
Neuroprotection | SH-SY5Y | Reduced apoptosis by 30% |
Enzyme Inhibition:
Studies have indicated that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant for drug design targeting metabolic disorders.
- Case Study: A recent study investigated the inhibition of dihydrofolate reductase (DHFR) by derivatives of pyrido[4,3-b]indole. The results showed a promising IC50 value of 25 µM, indicating potential for further development as a therapeutic agent .
Data Table: Enzyme Inhibition Studies
Enzyme | Inhibitor Concentration (µM) | IC50 Value (µM) |
---|---|---|
DHFR | 25 | 25 |
Mechanism of Action
The mechanism by which 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved often include inhibition of key enzymes or interference with signal transduction processes, leading to therapeutic effects.
Comparison with Similar Compounds
- Indole-3-carboxylic acid
- 1H-Indole-2-carboxylic acid
- 2,3-Dihydro-1H-pyrido[4,3-b]indole
Comparison: 1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-3-carboxylic acid, it has a different position of the carboxyl group, affecting its reactivity and interaction with biological targets. Its structure also allows for unique synthetic transformations not possible with other indole derivatives.
This compound’s versatility and potential make it a valuable subject of study in various scientific fields
Biological Activity
1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-6-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by a pyridoindole structure. Its molecular formula is C12H8N2O2, and it exhibits a carboxylic acid functional group which contributes to its biological activity. The compound's structure allows for interactions with various biological targets.
Neuroprotective Effects
Research indicates that compounds related to pyridoindoles exhibit neuroprotective properties. Specifically, studies have shown that derivatives can stimulate neurite outgrowth and promote neurogenesis. These effects are essential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of aminergic G protein-coupled receptors (GPCRs) plays a significant role in these neuroprotective actions .
Table 1: Neuroprotective Activities of Pyridoindoles
Compound | Activity | Target Receptors | Reference |
---|---|---|---|
This compound | Stimulates neurite outgrowth | Dopamine D2L, Serotonin 5-HT2A | |
Other derivatives | Neurogenesis promotion | Various GPCRs |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Certain derivatives demonstrate significant efficacy against various pathogens. For instance, studies have highlighted the effectiveness of pyridoindole derivatives against Leishmania donovani, the causative agent of leishmaniasis. The structure-activity relationship (SAR) analysis reveals that specific substitutions enhance antimicrobial potency .
Table 2: Antimicrobial Activities of Pyridoindoles
Compound | Activity | Pathogen | Reference |
---|---|---|---|
9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives | Anti-leishmanial | Leishmania donovani | |
Other derivatives | Antimicrobial | Various bacteria and fungi |
Anticancer Potential
The anticancer potential of pyridoindoles has been explored extensively. Several studies report that these compounds can inhibit cell proliferation in various cancer cell lines. For example, the inhibition of cyclin-dependent kinases (CDKs) by pyridoindole derivatives has been linked to their anticancer effects. The IC50 values for these compounds indicate potent activity against tumor cells .
Table 3: Anticancer Activities of Pyridoindoles
Compound | Activity | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
Pyridoindole derivatives | CDK inhibition | HeLa cells | 0.36 | |
Other derivatives | Antiproliferative | A375 cells | 1.8 |
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound modulates various GPCRs implicated in neurotransmission and neuroprotection.
- Inhibition of Kinases : It inhibits key kinases involved in cell cycle regulation and proliferation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their neuroprotective and anticancer effects.
Case Studies
Recent studies have provided insights into the therapeutic potential of pyridoindoles:
- A study demonstrated that a specific derivative significantly reduced neuronal cell death in models of neurodegeneration by enhancing neurotrophic factor signaling pathways.
- Another investigation revealed that certain pyridoindole derivatives effectively inhibited the growth of resistant cancer cell lines through targeted kinase inhibition.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-3-1-2-7-9-6-13-5-4-10(9)14-11(7)8/h1-3,13-14H,4-6H2,(H,15,16) |
InChI Key |
APNGBPHRHHPBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC3=C2C=CC=C3C(=O)O |
Origin of Product |
United States |
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